molecular formula C24H25N3O5S B11444671 8-(2,3-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(2,3-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11444671
M. Wt: 467.5 g/mol
InChI Key: IIJDBUFMZSHEOU-UHFFFAOYSA-N
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Description

8-(2,3-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The starting materials are often substituted anilines and thiadiazines, which undergo cyclization and condensation reactions under controlled conditions. Common reagents include strong acids or bases, and the reactions are usually carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy groups.

    Reduction: Reduction reactions may target the carbonyl group or the nitrile group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, pyridothiadiazines have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Research into this specific compound could reveal similar activities.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic effects, such as anticancer or antiviral properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(2,3-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridothiadiazines: Other compounds in this class with different substituents.

    Thiadiazines: Compounds with similar core structures but lacking the pyridine ring.

    Phenyl-substituted heterocycles: Compounds with similar aromatic substitution patterns.

Uniqueness

The uniqueness of 8-(2,3-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

8-(2,3-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C24H25N3O5S/c1-29-15-8-9-19(21(10-15)31-3)26-13-27-22(28)11-17(18(12-25)24(27)33-14-26)16-6-5-7-20(30-2)23(16)32-4/h5-10,17H,11,13-14H2,1-4H3

InChI Key

IIJDBUFMZSHEOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C(=CC=C4)OC)OC)OC

Origin of Product

United States

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